molecular formula C16H18N2O3S2 B2412974 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide CAS No. 941915-89-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2412974
CAS No.: 941915-89-5
M. Wt: 350.45
InChI Key: PBJKUXBXLZCJIB-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a quinoline derivative with a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiophene sulfonamide group. Common reagents used in these reactions include acetyl chloride, thiophene-2-sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide stands out due to its unique combination of a quinoline derivative and a thiophene sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11-5-8-16(22-11)23(20,21)17-14-6-7-15-13(10-14)4-3-9-18(15)12(2)19/h5-8,10,17H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJKUXBXLZCJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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